molecular formula C11H20N2O4S B2755765 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid CAS No. 1272210-84-0

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2755765
CAS No.: 1272210-84-0
M. Wt: 276.35
InChI Key: SUABWNIAZXVRRD-UHFFFAOYSA-N
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Description

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid is a complex organic compound that features a combination of piperidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine-3-carboxylic acid with 3-methylpiperidine. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 3-methylpiperidine and its derivatives.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-carboxylic acid and its analogs.

Uniqueness

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid is unique due to its combined piperidine and pyrrolidine structures, which provide distinct chemical and biological properties

Properties

IUPAC Name

1-(3-methylpiperidin-1-yl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-9-3-2-5-12(7-9)18(16,17)13-6-4-10(8-13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUABWNIAZXVRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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